N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZML is a benzothiazole derivative that has shown promising results in various biological and medicinal studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological and medicinal effects by inhibiting specific enzymes and proteins in the body. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been found to possess significant biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and analgesic properties. This compound has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to be stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has been found to be sensitive to light and air, which can affect its stability. This compound is also relatively expensive, which can be a limiting factor for some research projects.
Future Directions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has shown promising results in various scientific studies, and there are several potential future directions for its research and development. One potential direction is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of this compound's potential use as an antimicrobial agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess significant biological and medicinal properties, making it a potential candidate for drug development. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves the reaction of 4-ethoxy-2-mercaptobenzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane and is carried out at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to possess significant biological and medicinal properties, making it a potential candidate for drug development. This compound has been studied for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)11-8-12(22-2)10-13(9-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTUAHAKYHXMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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